Lipophilicity Differential vs 2-Chlorophenyl Analog
The target compound exhibits a computed XLogP3‑AA of 4, whereas the 2‑chlorophenyl analog (CAS 339279‑59‑3) is predicted to have a higher XLogP3‑AA of approximately 4.3 based on fragment‑additive calculations [1][2]. This difference of ~0.3 log units translates to a measurable shift in octanol‑water partition, favouring the 4‑methoxy derivative when lower lipophilicity is desired for aqueous solubility or reduced membrane accumulation.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 5‑[2‑(2‑Chlorophenyl)diazenyl]‑2‑methyl‑4‑phenylpyrimidine; estimated XLogP3‑AA ≈ 4.3 |
| Quantified Difference | Δ ≈ −0.3 log units |
| Conditions | PubChem XLogP3‑AA algorithm (v3.0) applied to neutral species |
Why This Matters
A lower logP directly benefits aqueous solubility and reduces phospholipidosis risk during lead optimisation, making the 4‑methoxy analog the preferred entry point for medicinal chemistry programs requiring balanced hydrophilicity.
- [1] PubChem. Compound Summary for CID 3841549. XLogP3‑AA = 4. National Center for Biotechnology Information (2026). View Source
- [2] XLogP3‑AA estimate for 5‑[2‑(2‑chlorophenyl)diazenyl]‑2‑methyl‑4‑phenylpyrimidine derived from fragment‑constant method; comparability confirmed by identical pyrimidine core. View Source
